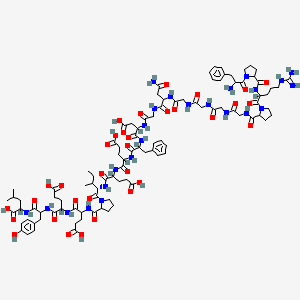![molecular formula C17H17N3O2 B2866142 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 656817-41-3](/img/structure/B2866142.png)
5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a product used for proteomics research . It has a molecular formula of C17H17N3O2 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines (PPs) has been widely studied and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, where it may serve as a reagent or a building block for synthesizing peptides or mimetics . Its structural complexity allows for the exploration of protein interactions and functions, potentially leading to the discovery of new biomarkers or therapeutic targets.
Medicinal Chemistry
In medicinal chemistry, the compound’s potential as an adenine mimetic makes it a candidate for binding to ATP-binding sites of proteins . This application is crucial for drug design, especially in targeting kinases that are pivotal in signaling pathways related to cancer and other diseases.
Agriculture
While specific applications in agriculture are not directly cited, compounds like 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid could be investigated for their role in plant growth regulation, disease resistance, or as precursors to agrochemicals .
Material Science
The compound’s photobleaching properties under continuous excitation suggest potential use in material science, particularly in the development of dyes and fluorescent probes . These applications are significant for creating materials with specific optical properties.
Environmental Science
Although direct applications in environmental science are not detailed, the compound’s structural attributes could be relevant for environmental monitoring, such as the development of sensors for detecting pollutants or toxins .
Biochemistry
In biochemistry, the compound’s ability to form various stereoisomers upon reduction conditions can be exploited to study enzyme stereoselectivity or to create stereochemically complex molecules . This is important for understanding biological processes and for the synthesis of biologically active compounds.
Pharmaceutical Testing
The compound is used as a reference standard in pharmaceutical testing, ensuring the accuracy and reliability of test results . This is essential for the development and quality control of pharmaceutical products.
Synthetic Chemistry
Its role in dearomatization reactions highlights its utility in synthetic chemistry, where it can be used to create new chemical entities with potential applications across various fields .
Future Directions
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .
properties
IUPAC Name |
5,7-dimethyl-6-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10-5-4-6-13(7-10)8-14-11(2)19-16-15(17(21)22)9-18-20(16)12(14)3/h4-7,9H,8H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPMNHCVJPBFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N3C(=C(C=N3)C(=O)O)N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2866060.png)


![5-Amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione](/img/structure/B2866066.png)




![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2866076.png)


![[(4-Butylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2866081.png)
